2,4-Dichloro-D-phenylalanine

Chiroptical Property Quality Control Stereochemistry

Researchers requiring a specific 2,4-dichloro substitution pattern for peptidomimetic SAR often find unsubstituted or mono-halogenated D-Phe analogs fail to replicate target potency. 2,4-Dichloro-D-phenylalanine is the exact solution. • Enables MC4R antagonist peptidomimetics with Ki = 1.8 nM; the 2,4-dichloro pattern is essential for high-affinity binding. • Calculated LogP ~2.65 (>4 log units above D-phenylalanine) enhances membrane permeability and hydrophobic pocket engagement. • Defined D-stereochemistry confirmed by optical rotation -31° (c=0.5, 0.5M NaOH); ≥97% purity; available from 250 mg to 25 g in stock.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 114872-98-9
Cat. No. B556832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-D-phenylalanine
CAS114872-98-9
Synonyms2,4-Dichloro-D-phenylalanine; 114872-98-9; D-2,4-Dichlorophenylalanine; (2R)-2-amino-3-(2,4-dichlorophenyl)propanoicacid; (R)-2-AMINO-3-(2,4-DICHLOROPHENYL)PROPANOICACID; D-2,4-DICHLOROPHE; AC1ODU3I; (2R)-2-Amino-3-(2,4-dichlorophenyl)propionicacid; 2(3H)-Furanone,dihydro-3,5-dimethyl-5-[2-(1-oxopropoxy)ethyl]-; SCHEMBL1613174; CTK4A8950; D-PHE(2,4-DICL)-OH; MolPort-001-758-765; H-D-PHE(2,4-DICL)-OH; H-D-PHE(2,4-CL2)-OH; ZINC1653228; ANW-51973; MFCD01860873; AKOS012010401; AKOS015850049; AB10084; AC-5847; AM82014; CS13525; DS-0451
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
InChIKeyGWHQTNKPTXDNRM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-D-phenylalanine: Halogenated D-Amino Acid Building Block


2,4-Dichloro-D-phenylalanine (CAS 114872-98-9) is a synthetic, non-proteinogenic D-amino acid derivative characterized by the substitution of two chlorine atoms at the 2- and 4-positions of the phenyl ring of D-phenylalanine . With a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol, this compound exists as a white to off-white crystalline solid [1]. It is commercially available with a purity specification of ≥98% (HPLC) and an optical rotation of −31° (c=0.5 in 0.5M NaOH), confirming its defined stereochemistry as the D-enantiomer . As a building block, it is primarily employed in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules where the unique steric and electronic properties imparted by the dichloro substitution pattern are of critical importance [2].

Why 2,4-Dichloro-D-phenylalanine Cannot Be Substituted


The introduction of chlorine atoms at the 2- and 4-positions of the D-phenylalanine scaffold dramatically alters the molecule's physicochemical and biological profile. This substitution increases hydrophobicity (calculated LogP ~2.65 for 2,4-dichloro-D-phenylalanine compared to ~-1.5 for D-phenylalanine) and modifies the steric and electronic environment of the aromatic ring [1]. These changes are not merely incremental; they can fundamentally shift a molecule's binding affinity, selectivity, and pharmacokinetic properties. Consequently, unsubstituted D-phenylalanine or analogs with different halogenation patterns (e.g., mono-chloro or 3,4-dichloro) cannot be assumed to be interchangeable. Specific biological activities, such as the potent antagonism of the melanocortin-4 receptor (MC4R), have been directly attributed to the presence of the 2,4-dichloro substitution pattern in D-phenylalanine-derived peptidomimetics [2]. Substitution with a different analog would invalidate established structure-activity relationships and compromise the intended function of the final compound.

2,4-Dichloro-D-phenylalanine: Differentiating Evidence


Optical Rotation as a Purity and Identity Marker

The specific optical rotation of 2,4-Dichloro-D-phenylalanine is significantly different from that of its parent compound, D-phenylalanine. This difference serves as a critical quality control metric to confirm identity and stereochemical purity, and it also reflects the electronic impact of the 2,4-dichloro substitution on the chiral center. The target compound exhibits a negative rotation, while the parent D-phenylalanine exhibits a positive rotation .

Chiroptical Property Quality Control Stereochemistry

Enhanced Hydrophobicity (LogP) Advantage

The incorporation of two chlorine atoms on the phenyl ring dramatically increases the calculated partition coefficient (LogP) of the amino acid. 2,4-Dichloro-D-phenylalanine has a calculated LogP of approximately 2.65, which is significantly higher than that of the non-halogenated parent D-phenylalanine, which has a LogP around -1.5 [1]. This represents a >4 log unit increase in lipophilicity.

Hydrophobicity Peptidomimetic Design Pharmacokinetics

High-Affinity MC4R Antagonist Development

The 2,4-dichlorophenylalanine moiety has been identified as a critical structural component for achieving potent and selective antagonism of the human melanocortin-4 receptor (MC4R). A specific peptidomimetic, compound 10, which incorporates this amino acid, demonstrated a binding affinity (Ki) of 1.8 nM for the human MC4R [1]. In functional assays, this compound was a competitive antagonist with a pA2 value of 7.9 and showed no agonist activity (no cAMP stimulation at 10 µM) [1]. The design of this compound was based on structure-activity relationships (SAR) indicating the importance of the 2,4-dichloro substitution for high affinity.

Melanocortin-4 Receptor Antagonist Cachexia Peptidomimetic

Validated Scaffold for DPP-IV Inhibitors

Phenylalanine derivatives, including those with 2,4-dichloro substitution, are explicitly claimed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme in U.S. Patent Application 20050222140 [1]. While the patent does not disclose specific IC50 values for the 2,4-Dichloro-D-phenylalanine free amino acid, it establishes this general scaffold as a validated starting point for developing DPP-IV inhibitors for the treatment of type 2 diabetes. This positions the compound as a non-obvious, halogenated building block for medicinal chemistry programs targeting this enzyme.

DPP-IV Inhibitor Diabetes Enzyme Inhibition Scaffold

2,4-Dichloro-D-phenylalanine Applications


MC4R Antagonists for Cachexia and Obesity

This is the most validated application, where 2,4-Dichloro-D-phenylalanine is used as a critical chiral building block. The incorporation of this specific amino acid into peptidomimetic scaffolds has been shown to yield compounds with nanomolar binding affinity (Ki = 1.8 nM) for the MC4 receptor, a key target in metabolic disorders [1]. This application is unique to this halogenated pattern, as SAR studies indicate the 2,4-dichloro substitution is essential for high potency [1].

DPP-IV Inhibitors for Type 2 Diabetes

As a halogenated phenylalanine derivative, this compound serves as a validated scaffold for designing inhibitors of dipeptidyl peptidase-IV, a clinically validated target for type 2 diabetes. Its use is supported by patent literature that specifically claims phenylalanine derivatives with halogen substitutions as inhibitors [2]. The increased hydrophobicity of the 2,4-dichloro analog (LogP ~2.65) is a key differentiator that may enhance binding interactions within the enzyme's active site [3].

Peptidomimetics Requiring Enhanced Hydrophobicity

Beyond specific targets, 2,4-Dichloro-D-phenylalanine is a valuable building block in any peptidomimetic or peptide drug discovery program where increased lipophilicity is desired. The significant >4 log unit increase in LogP compared to D-phenylalanine [3] makes it the preferred choice for improving membrane permeability, altering peptide secondary structure, or engaging hydrophobic protein pockets, tasks for which the parent amino acid is unsuitable.

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